![molecular formula C11H15NSn B14230521 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine CAS No. 823199-08-2](/img/structure/B14230521.png)
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 2-position and a trimethylstannyl-ethynyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine typically involves the reaction of 2-methyl-6-ethynylpyridine with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Methyl-6-ethynylpyridine+Trimethyltin chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves a palladium catalyst and an organohalide.
Suzuki-Miyaura Coupling: Uses a palladium catalyst and a boronic acid or ester.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling, the product would be a new carbon-carbon bond formed between the pyridine ring and the organohalide.
科学的研究の応用
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands and catalysts.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry: May find use in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine exerts its effects depends on the specific application. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The pyridine ring can also coordinate to metal centers, influencing the reactivity and selectivity of the compound in catalytic processes.
類似化合物との比較
Similar Compounds
2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-(Tributylstannyl)pyridine: Lacks the methyl group at the 2-position.
2-Ethynyl-6-methylpyridine: Lacks the stannyl group, featuring only an ethynyl group at the 6-position.
Uniqueness
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is unique due to the presence of both a trimethylstannyl group and a methyl group on the pyridine ring
特性
CAS番号 |
823199-08-2 |
|---|---|
分子式 |
C11H15NSn |
分子量 |
279.95 g/mol |
IUPAC名 |
trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-3-8-6-4-5-7(2)9-8;;;;/h4-6H,2H3;3*1H3; |
InChIキー |
XMLMDEDMNWZDER-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C#C[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



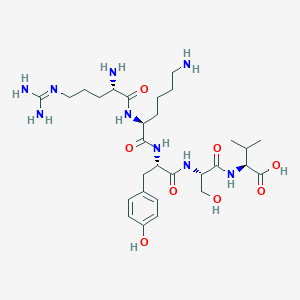
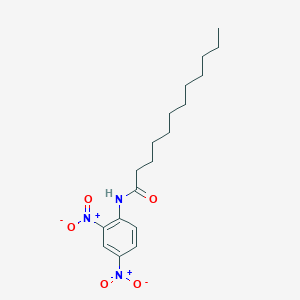
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
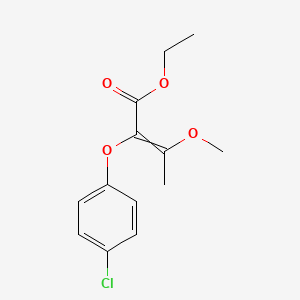
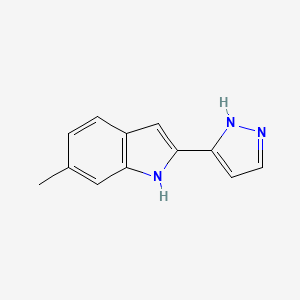
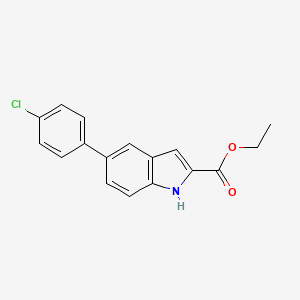
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
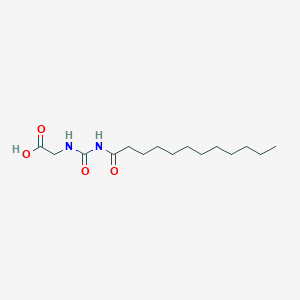
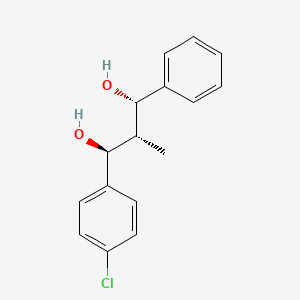
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
